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Compound of Interest

Compound Name: Quercetin 3-rutinoside-7-glucoside

CAS No.: 30311-61-6

Cat. No.: B1600892 Get Quote

Executive Summary: The Peltatoside Challenge
Peltatoside (Quercetin 3-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside) is a bioactive

flavonol glycoside increasingly investigated for its analgesic, anti-inflammatory, and

antimicrobial properties, particularly in Annona species [1, 3].

However, in natural product drug discovery, Peltatoside presents a significant identification

challenge. It is a structural analogue of Rutin (Quercetin 3-O-rutinoside), the most ubiquitous

flavonoid glycoside. Both share the same aglycone (Quercetin) and an internal glucose unit.

The sole difference lies in the terminal sugar: Arabinose in Peltatoside versus Rhamnose in

Rutin.

This guide objectively compares the analytical performance of High-Resolution 2D NMR

against standard 1D techniques and Mass Spectrometry (MS) for the unambiguous

confirmation of Peltatoside. We provide a validated workflow to distinguish Peltatoside from its

commercially abundant analogues, ensuring the integrity of your reference standards.

Comparative Analysis: 2D NMR vs. Conventional
Methods
While Mass Spectrometry (LC-MS/MS) is excellent for sensitivity, it often fails to definitively

distinguish stereoisomers or specific glycosidic linkages (e.g., (1→2) vs (1→6)) without
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extensive fragmentation libraries. 1D NMR can suggest the absence of methyl groups, but

signal overlap in the carbohydrate region (

ppm) often obscures the critical inter-sugar connectivity.

Table 1: Performance Matrix – Structural Confirmation
Methods

Feature
Method A: LC-

MS/MS

Method B: 1D NMR (

H,

C)

Method C: 2D NMR

(HMBC/NOESY)

Molecular Weight
Excellent (m/z 595 [M-

H]-)
N/A N/A

Aglycone ID Good (Fragment ions)
Good (Aromatic

region)

Excellent (Correlated

spin systems)

Sugar ID
Moderate (Loss of

132/162 Da)

Moderate (Anomeric

protons)

Definitive (Spin

system mapping)

Linkage Position
Poor (Requires MS

)

Poor (Ambiguous

shifts)

Definitive (HMBC

correlations)

Stereochemistry Poor
Moderate (

coupling)

Definitive

(NOESY/ROESY)

Impurity Detection High Moderate
High (Structural

impurities)

Verdict: 2D NMR is the required standard for certifying Peltatoside purity, specifically to rule out

Rutin contamination or isomeric "Vicianoside" analogues.

Validated Experimental Protocol
This protocol is designed to be self-validating. The causality behind every step is to maximize

signal dispersion in the crowded glycosidic region.
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Sample Preparation
Solvent Choice: DMSO-

is preferred over Methanol-

for flavonoid glycosides.

Reasoning: DMSO restricts the exchange of hydroxyl protons, allowing the observation of

sugar -OH signals (if dry) and providing better separation of the sugar ring protons

compared to methanol, where they often cluster.

Concentration: Dissolve 5–10 mg of isolated Peltatoside in 600 µL of DMSO-

(99.9% D).

Temperature: 298 K (25°C).

Acquisition Parameters
To replicate the results below, ensure your spectrometer (minimum 500 MHz recommended) is

set to:

H NMR: 64 scans, 1s relaxation delay.

COSY (Correlation Spectroscopy): 2048 x 256 points.

HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (to distinguish CH/CH

from CH

).

HMBC (Heteronuclear Multiple Bond Coherence): Optimized for

Hz. This is critical for seeing the glycosidic linkage.

Structural Elucidation & Data Interpretation[3][4][5]
[6][7][8]
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The "Rutin Exclusion" Test (1D H NMR)
The first step in validating Peltatoside is proving it is not Rutin.

Rutin: Displays a distinct doublet at

~1.0 ppm (

Hz) corresponding to the Rhamnose methyl group (C-6''').

Peltatoside:Must show NO signal in the 0.8–1.5 ppm region. The terminal sugar is Arabinose

(a pentose), which lacks the exocyclic methyl group [1, 5].

Establishing the Aglycone (Quercetin)
The aromatic region (

6.0 – 8.0 ppm) confirms the Quercetin backbone.

H-6, H-8: Meta-coupled doublets (

6.20, 6.40,

Hz).

H-2', H-6':

7.5–7.6 ppm (showing ortho coupling).

H-5':

6.8–6.9 ppm (doublet).

Mapping the Glycosidic Linkage (The Critical 2D Step)
This is the core of the structure confirmation. We must prove the Arabinosyl-(1→6)-Glucose

linkage.

Step A: Identify Anomeric Protons (HSQC)

Glucose Anomeric (H-1''):
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~5.35 ppm (

Hz). Large coupling confirms

-configuration.

Arabinose Anomeric (H-1'''):

~4.1–4.2 ppm (

Hz). Confirms

-configuration.

Step B: Confirm Linkage (HMBC) In the HMBC spectrum, look for the "inter-glycosidic" cross-

peaks:

H-1''' (Ara)

C-6'' (Glc): The anomeric proton of Arabinose will show a correlation to the C-6 methylene
carbon of Glucose.

Note: The C-6'' signal of Glucose will be downfield shifted (

~67.0 ppm) compared to unsubstituted glucose (

~61.0 ppm), confirming glycosylation at this site [4].

H-1'' (Glc)

C-3 (Quercetin): The anomeric proton of Glucose correlates to the C-3 quaternary carbon of
the aglycone (

~133-134 ppm).

Visualization of the Signaling Pathway (HMBC
Correlations)
The following diagram illustrates the critical HMBC correlations required to confirm the

structure.
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Legend
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Glycosylation Site
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(δ 4.12 ppm)

HMBC (3J)
Inter-sugar Linkage

Red Node = Proton Source
Blue Node = Carbon Target

Green Arrow = Observed Correlation

Click to download full resolution via product page

Figure 1: Key HMBC correlations defining the Peltatoside connectivity. The H-1''' to C-6''

correlation is the definitive proof of the (1→6) linkage distinguishing it from other isomers.

Experimental Data Reference (Simulated for
Comparison)
Use this table to benchmark your experimental results. Deviations of >0.5 ppm in

C or >0.1 ppm in

H may indicate impure samples or incorrect solvent referencing.

Table 2: NMR Chemical Shift Data (DMSO- )
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Position Carbon Type (ppm)
(ppm), mult,

(Hz)

Key HMBC
Correlations (

)

Aglycone

2 C-O 156.5 - -

3 C-O 133.5 - H-1'' (Glc)

4 C=O 177.5 - H-5

6 CH 98.9 6.19, d, 2.0
C-5, C-7, C-8, C-

10

8 CH 93.8 6.40, d, 2.0
C-6, C-7, C-9, C-

10

Glucose

1'' CH (Anomeric) 101.2 5.35, d, 7.5 C-3 (Aglycone)

2'' - 5'' CH 70.0 - 76.0 3.2 - 3.4 (m) Internal Ring

6'' CH 67.0
3.80 (m), 3.40

(m)
H-1''' (Ara)

Arabinose

1''' CH (Anomeric) 103.5 4.12, d, 6.0 C-6'' (Glc)

2''' - 4''' CH 69.0 - 72.0 3.2 - 3.6 (m) Internal Ring

5''' CH 65.0 3.50 (m) Internal Ring

Isolation & Identification Workflow
To ensure reproducibility, follow this decision tree for the isolation and verification of Peltatoside

from plant matrices (e.g., Annona crassiflora or Pteridium aquilinum).
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Crude Extract
(Ethanol/Methanol)

Liquid-Liquid Partition
(Hexane -> EtOAc -> BuOH)

Isolation (BuOH Fraction)
Sephadex LH-20 / Prep-HPLC

Checkpoint 1: LC-MS
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(Discard/Separate)
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(HMBC Linkage Check)
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Figure 2: Analytical decision matrix for distinguishing Peltatoside from Rutin during isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1600892?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

